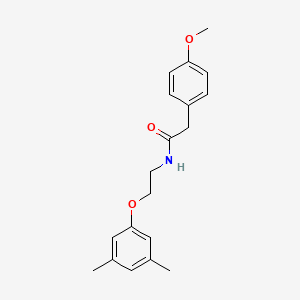
O=C1Cocc11ccncc1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O=C1Cocc11ccncc1 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of heterocyclic compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of O=C1Cocc11ccncc1 is not fully understood. However, studies have suggested that O=C1Cocc11ccncc1 exerts its anti-cancer activity by inducing apoptosis, which is a process of programmed cell death. O=C1Cocc11ccncc1 has been shown to activate the caspase cascade, which is a series of proteolytic enzymes that play a crucial role in apoptosis. In addition, O=C1Cocc11ccncc1 has been shown to inhibit the NF-κB pathway, which is a signaling pathway that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
O=C1Cocc11ccncc1 has been shown to exhibit various biochemical and physiological effects. Studies have shown that O=C1Cocc11ccncc1 inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, O=C1Cocc11ccncc1 has been shown to decrease the production of pro-inflammatory cytokines, which play a key role in inflammation. Furthermore, O=C1Cocc11ccncc1 has been shown to inhibit the growth of various microorganisms, including bacteria and viruses.
Advantages and Limitations for Lab Experiments
One of the major advantages of using O=C1Cocc11ccncc1 in lab experiments is its potent anti-cancer activity. O=C1Cocc11ccncc1 has been shown to be effective against various cancer cell lines, making it a valuable tool for studying cancer biology. In addition, O=C1Cocc11ccncc1 has been shown to possess anti-inflammatory, anti-microbial, and anti-viral properties, making it a versatile compound for studying various biological processes.
However, there are also some limitations associated with the use of O=C1Cocc11ccncc1 in lab experiments. One of the major limitations is its potential toxicity. Studies have shown that O=C1Cocc11ccncc1 can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Furthermore, the mechanism of action of O=C1Cocc11ccncc1 is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
Despite the limitations, O=C1Cocc11ccncc1 has great potential for future research. One of the future directions is to study the structure-activity relationship of O=C1Cocc11ccncc1. This can help to identify the key structural features that are responsible for its biological activity. In addition, future studies can focus on developing more potent and selective analogs of O=C1Cocc11ccncc1, which can be used as potential drug candidates. Furthermore, future studies can investigate the potential of O=C1Cocc11ccncc1 in combination with other anti-cancer agents, which can enhance its anti-cancer activity and reduce toxicity.
Synthesis Methods
The synthesis of O=C1Cocc11ccncc1 involves a series of chemical reactions. One of the most commonly used methods is the reaction between 2-amino-4-chloroquinoline and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This reaction takes place in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The reaction yields O=C1Cocc11ccncc1 as a yellow solid, which can be purified by recrystallization.
Scientific Research Applications
O=C1Cocc11ccncc1 has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. Studies have shown that O=C1Cocc11ccncc1 exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, O=C1Cocc11ccncc1 has been shown to possess anti-inflammatory, anti-microbial, and anti-viral properties.
properties
IUPAC Name |
2-oxa-8-azaspiro[4.5]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7-5-11-6-8(7)1-3-9-4-2-8/h9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZYKOWWRIYUAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O=C1Cocc11ccncc1 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxaspiro[3.5]nonan-9-amine;hydrochloride](/img/structure/B2859341.png)
![Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate](/img/structure/B2859342.png)
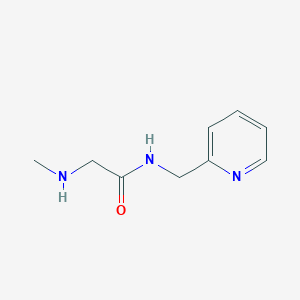
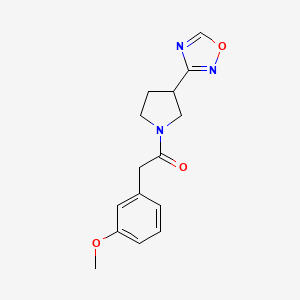
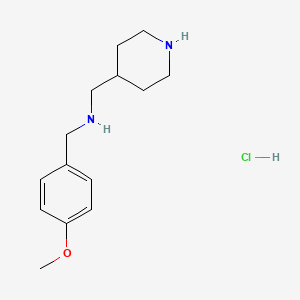
![N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2859351.png)

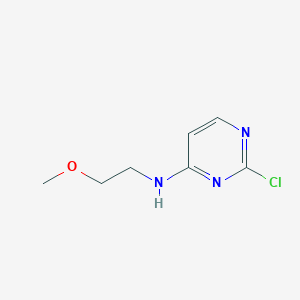
methanamine](/img/structure/B2859356.png)
![ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2859358.png)
